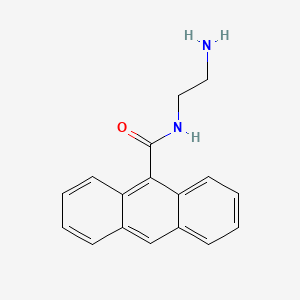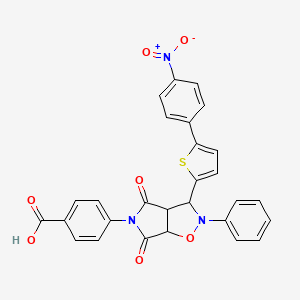![molecular formula C18H25O9P B12622051 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid CAS No. 911193-51-6](/img/structure/B12622051.png)
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol involves multiple steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzyl alcohol and 3,4,5-trimethoxybenzaldehyde.
Reaction Steps:
Industrial Production: Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethyl acetate.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of methoxy groups.
Common Reagents and Conditions: Common reagents include Lawesson’s reagent, potassium hydroxide, and m-chloroperoxybenzoic acid.
Major Products: The major products formed depend on the specific reaction conditions but can include various oxidized or reduced derivatives.
Applications De Recherche Scientifique
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol involves several pathways:
Anticancer Activity: It inhibits tubulin polymerization, which is crucial for cell mitosis, thereby preventing cancer cell division.
Apoptosis Induction: It induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2.
Molecular Targets: The primary molecular targets include tubulin and various signaling pathways involved in cell cycle regulation.
Comparaison Avec Des Composés Similaires
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol can be compared with other bibenzyl derivatives:
Similar Compounds:
This compound’s diverse applications and unique properties make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
911193-51-6 |
|---|---|
Formule moléculaire |
C18H25O9P |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid |
InChI |
InChI=1S/C18H22O5.H3O4P/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3;1-5(2,3)4/h7-11,19H,5-6H2,1-4H3;(H3,1,2,3,4) |
Clé InChI |
DOOJJCRUFMUVIA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone](/img/structure/B12621976.png)
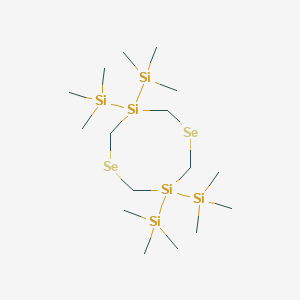
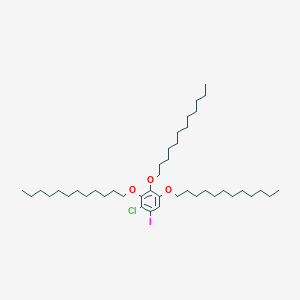

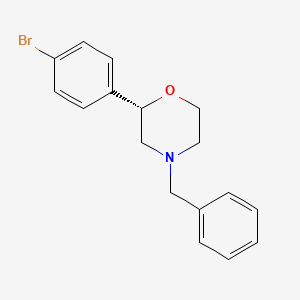
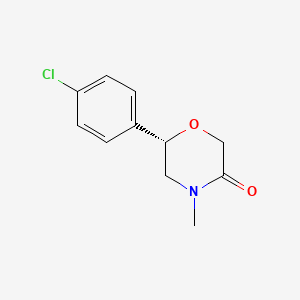
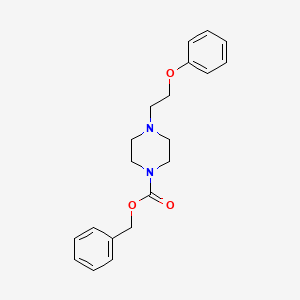
methanone](/img/structure/B12622015.png)
![1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12622021.png)
![3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B12622029.png)
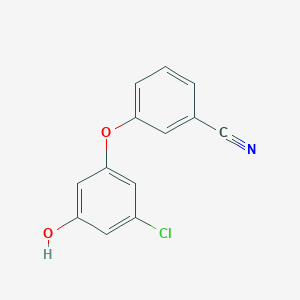
![6-chloro-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12622054.png)
